5-Bromo-4H-benzo[d][1,3]dioxine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
5-bromo-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2 |
InChI Key |
CNWVGGDFCRJERC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)OCO1 |
Origin of Product |
United States |
Reactivity Profiles and Transformation Chemistry of 5 Bromo 4h Benzo D 1 2 Dioxine
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Bromo Position
The bromine atom at the 5-position of the benzodioxole ring is amenable to a range of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a building block in organic synthesis, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups.
Suzuki-Miyaura Coupling with Organoboronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboronic acids. For 5-bromo-1,3-benzodioxole, this reaction provides a direct route to 5-aryl-1,3-benzodioxole derivatives, which are scaffolds found in numerous natural products and pharmacologically active molecules.
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. For aryl bromides like 5-bromo-1,3-benzodioxole, a variety of systems have been developed to ensure high efficiency and selectivity.
Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligands are crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. uni-muenchen.de Electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred as they promote these steps. uni-muenchen.de
Specific catalyst systems employed in couplings involving 5-bromo-1,3-benzodioxole or similar substrates include:
Palladium(II) acetate with phosphine ligands: Combinations such as Pd(OAc)₂ with tricyclohexylphosphine (B42057) (PCy₃) or bulky biarylphosphines like SPhos have proven effective. uni-muenchen.demdpi.com These ligands stabilize the palladium center and enhance its catalytic activity.
Pre-formed catalysts: Pd(PPh₃)₄ is a reliable catalyst that is often used directly.
Heterogeneous Catalysts: To simplify purification and catalyst recovery, palladium supported on materials like covalent organic frameworks (COFs) has been developed. A dioxin-linked COF-supported palladium complex has shown exceptional activity for Suzuki-Miyaura reactions of various aryl bromides at room temperature. uni-muenchen.de
Optimization also involves the choice of base (e.g., K₃PO₄, K₂CO₃, NaOH) and solvent (e.g., 1,4-dioxane, toluene, THF, often with water). nii.ac.jp However, care must be taken as the methylenedioxy group of the benzodioxole ring can be sensitive and may decompose under certain harsh conditions. preprints.org
The Suzuki-Miyaura coupling is renowned for its broad substrate scope and tolerance of various functional groups, a feature that extends to reactions with 5-bromo-1,3-benzodioxole. The reaction generally proceeds in good yields with a range of aryl- and heteroarylboronic acids.
Research shows that both electron-rich and electron-poor arylboronic acids can be successfully coupled. researchgate.netmdpi.comnih.gov For instance, the coupling of 5-bromo-1,3-benzodioxole with an organoaluminum reagent, which then participates in a Suzuki-type coupling, has been reported to produce the desired biphenyl (B1667301) product in 74% yield. nii.ac.jp The reaction is compatible with numerous functional groups on both coupling partners, including ethers, esters, and nitriles, which is a significant advantage for multi-step syntheses. uni-muenchen.deresearchgate.netlookchem.com
Below is a data table representing a typical Suzuki-Miyaura reaction involving a 5-bromo-1,3-benzodioxole derivative.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |
| 1 | 5-Bromo-1,3-benzodioxole | (4-Methoxy-2-(tmp-aluminated)benzonitrile) | Pd(OAc)₂ / SPhos | - | THF | 5-(2-Cyano-5-methoxyphenyl)-1,3-benzodioxole | 74 | nii.ac.jp |
Note: The reaction involves an initial alumination followed by a palladium-catalyzed cross-coupling.
While 5-bromo-1,3-benzodioxole itself is a monosubstituted halide, the challenge of controlling selectivity is highly relevant when considering di-halogenated analogues like 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netmdpi.comthiadiazole). acs.org Strategies developed for such systems can be applied to achieve selective mono- or di-functionalization of dibromo-benzodioxoles. Key strategies include:
Control of Stoichiometry: Using a limited amount (e.g., 1 equivalent) of the boronic acid is the most straightforward method to favor mono-arylation over di-arylation.
Reaction Conditions: Adjusting the reaction temperature, time, and catalyst loading can influence selectivity. Milder conditions often favor the mono-substituted product.
Catalyst Loading Effects: The concentration of the palladium catalyst can significantly impact reaction outcomes. In the case of 5-bromo-1,3-benzodioxole, using a high loading (3.0 mol%) of Pd(OAc)₂ can favor a competing Ullmann homocoupling reaction, yielding 5,5′-bi-1,3-benzodioxole. researchgate.netmdpi.comnih.gov Conversely, very low "homeopathic" catalyst loadings (e.g., 50 mol ppm) can lead to hydrodebromination, removing the bromine atom entirely. researchgate.netmdpi.comnih.gov This demonstrates the critical importance of catalyst optimization to achieve the desired cross-coupling product.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.gov This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines. nih.govrsc.org As a typical aryl bromide, 5-bromo-1,3-benzodioxole is an excellent candidate for this transformation, enabling the synthesis of 5-amino-1,3-benzodioxole derivatives.
The reaction is typically catalyzed by a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a sterically hindered phosphine ligand. nii.ac.jp Ligands such as BINAP and SPhos are effective in promoting the reaction between aryl bromides and amines. nii.ac.jpbath.ac.uk The process requires a strong, non-nucleophilic base, with sodium tert-butoxide (NaOtBu) being the most common choice. nii.ac.jp
The reaction scope is broad, accommodating various amines including anilines, cyclic amines, and acyclic secondary amines. nih.gov This versatility makes the Buchwald-Hartwig amination a powerful tool for introducing nitrogen-containing functionalities onto the benzodioxole scaffold, which is valuable for the synthesis of pharmaceuticals and other biologically active compounds. While specific documented examples for 5-bromo-1,3-benzodioxole are less common in readily available literature, its reactivity as an aryl bromide makes it a suitable substrate under standard Buchwald-Hartwig conditions. acs.org
Sonogashira and Heck Coupling Reactions
Beyond Suzuki and Buchwald-Hartwig reactions, 5-bromo-1,3-benzodioxole is also a substrate for other important palladium-catalyzed transformations, notably the Sonogashira and Heck couplings.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures. It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI). The reaction is carried out in the presence of an amine base, like triethylamine, which also serves as the solvent. The Sonogashira reaction's ability to create C(sp²)-C(sp) bonds under relatively mild conditions has made it indispensable for synthesizing natural products and functional materials. Given its nature as an aryl bromide, 5-bromo-1,3-benzodioxole is an expected and suitable substrate for Sonogashira coupling to produce 5-alkynyl-1,3-benzodioxole derivatives.
Heck Coupling: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene, providing a direct method for the vinylation of aromatic rings. This reaction is catalyzed by palladium complexes, often Pd(OAc)₂, sometimes in the absence of phosphine ligands ("ligandless" conditions) or with N-heterocyclic carbene (NHC) ligands. Specific examples of Heck reactions involving 5-bromo-1,3-benzodioxole have been reported. A reductive variant of the Heck reaction has been used to synthesize C(sp²)-C(sp³) bonds, and a standard Heck reaction has been used to introduce cyclic alkene fragments.
Table 2: Heck Coupling Reactions of 5-Bromo-1,3-benzodioxole
| Entry | Alkene Partner | Catalyst System | Base | Product | Yield (%) | Ref |
| 1 | 4-Methylstyrene | [PdCImPy*] | KOH | 1-(benzo[d] researchgate.netdioxol-5-yl)-2-(p-tolyl)ethane | 62 | |
| 2 | Cyclohexene-1-carboxylic acid | (PPh₃)₂PdCl₂ | K₂CO₃ | 1-(benzo[d] researchgate.netdioxol-5-yl)cyclohex-1-ene-2-carboxylic acid | - |
Note: The product of entry 1 is from a reductive Heck reaction.
C-H Activation Reactions for Direct Functionalization at Adjacent Positions
Direct C-H activation is a powerful strategy for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com For 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine, the C-H bonds ortho to the bromine atom are potential sites for such direct functionalization.
Palladium-catalyzed direct C-H arylation allows for the coupling of an aromatic C-H bond with an aryl halide. In the case of halo-substituted heterocycles, achieving chemoselectivity, where the C-H bond reacts in preference to the C-halogen bond, is a key challenge. Research on related N-substituted 4-bromopyrazoles has demonstrated that such selectivity is feasible. rsc.org Using a simple phosphine-free catalytic system, such as palladium(II) acetate in a polar aprotic solvent like DMA with a mild base (KOAc), allows for the arylation at the C5 position while leaving the C4-bromo substituent untouched. rsc.org This methodology suggests that the C-H bond at the C6 position of 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine could potentially be targeted for direct arylation under similar carefully controlled, phosphine-free conditions. rsc.org
The reaction tolerates a wide range of aryl bromides, including those with both electron-donating and electron-withdrawing groups. rsc.org The synthetic potential of this method lies in its ability to introduce aryl groups while retaining the bromine atom for subsequent orthogonal chemical transformations. rsc.org
Table 1: Representative Conditions for Palladium-Catalyzed C-H Direct Arylation on a Model Halogenated Heterocycle
| Catalyst | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | Phosphine-free system; selective for C-H over C-Br bond. rsc.org |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 110-130 | Often used with a phosphine ligand for other substrates. nih.gov |
| Pd₂(dba)₃ | TBAF | DMF | 100 | Effective for direct arylation of 5-halouracils. acs.org |
Oxidative C-H thienylation is a subset of direct arylation where a thiophene (B33073) ring is introduced. This reaction typically involves a palladium catalyst and a stoichiometric oxidant. Studies on the analogous, yet more electron-deficient, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govrsc.orgyoutube.comthiadiazole) system show that oxidative coupling with thiophenes can be achieved. mdpi.com In these cases, a combination of a palladium catalyst, such as Pd(OAc)₂, and an oxidant like silver(I) oxide (Ag₂O) in DMSO was effective. mdpi.com
Applying this to 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine would involve the coupling of the C6-H bond with a thiophene derivative. The choice of catalyst and oxidant is crucial; for instance, using palladium trifluoroacetate (B77799) was found to be ineffective for the model benzothiadiazole system, with the starting material being recovered. mdpi.com This highlights the sensitivity of C-H activation reactions to the specific reagents employed. The successful synthesis of thienylated products provides molecules where the bromine atom remains available for further functionalization, enabling the creation of complex, unsymmetrically substituted derivatives. mdpi.com
Table 2: Conditions for Palladium-Catalyzed Oxidative C-H Thienylation on a Model Bromo-Heterocycle
| Catalyst | Oxidant | Solvent | Temperature (°C) | Coupling Partner | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Ag₂O | DMSO | 120 | Thiophene derivatives | Low to Moderate mdpi.com |
| Pd(TFA)₂ | Ag₂O | DMSO | 120 | Thiophene derivatives | No Reaction mdpi.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group, such as bromine, on an aromatic ring with a nucleophile. masterorganicchemistry.com The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring; strong electron-withdrawing groups are typically required to activate the ring towards nucleophilic attack. youtube.commasterorganicchemistry.com The benzodioxine ring system is generally considered electron-rich, which would tend to disfavor classical SNAr pathways.
Research on the reactivity of the structurally related 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govrsc.orgyoutube.comthiadiazole) provides significant insight. nih.gov Despite this model system being more electron-deficient than 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine, it was found to be completely resistant to substitution by various oxygen nucleophiles, including water, alcohols, phenols, and their corresponding sodium salts, even upon heating. nih.gov This suggests that 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine is also likely to be unreactive towards O-nucleophiles under typical SNAr conditions.
In contrast, reactions with nitrogen nucleophiles such as aliphatic amines (morpholine, piperidine, pyrrolidine) were successful, albeit requiring extended reaction times (e.g., 24 hours). nih.gov The reaction with a less nucleophilic aromatic amine like aniline (B41778) required more forcing conditions, including high temperatures. nih.gov This pattern of reactivity—inertness to O-nucleophiles and slow reaction with N-nucleophiles—is consistent with the electronic nature of the bromo-substituted heterocyclic core. nih.gov
Table 3: Reactivity of a Model Bromo-Heterocycle with Various Nucleophiles
| Nucleophile Type | Nucleophile Example | Solvent | Conditions | Result |
|---|---|---|---|---|
| Oxygen | Water, Methanol, Phenol (B47542) | THF or DMSO | Heating at 80 °C | No Reaction nih.gov |
| Nitrogen (Aliphatic) | Morpholine (B109124) | DMF | Room Temp, 24h | Substitution Product nih.gov |
| Nitrogen (Aliphatic) | Piperidine | DMF | Room Temp, 24h | Substitution Product nih.gov |
| Nitrogen (Aromatic) | Aniline | DMF | Heating | Substitution Product nih.gov |
Solvent and temperature play critical roles in governing the outcome of SNAr reactions. For the substitution on the model bromo-heterocycle, polar aprotic solvents like DMF or DMSO are typically used, as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity. nih.gov
Temperature is a key lever to drive these reactions to completion, especially with less reactive nucleophiles. While reactions with highly nucleophilic aliphatic amines can proceed at room temperature, albeit slowly, substitution with aniline requires heating to high temperatures in DMF. nih.gov This is necessary to overcome the higher activation energy associated with both the less nucleophilic attacking species and the electronically non-ideal substrate. nih.gov Studies on other systems have shown that reaction rates in SNAr processes are strongly affected by the reaction medium and that increasing the temperature is a common strategy to achieve reasonable conversion. nih.gov
Derivatization and Synthetic Utility of Functionalized 5-Bromo-4H-benzo[d]nih.govrsc.orgdioxine Products
The functionalized products derived from 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine serve as versatile synthetic intermediates for accessing more complex molecules with potential biological activity. The benzodioxine scaffold is a recognized pharmacophore present in various bioactive compounds. rsc.org
For instance, derivatives of the related 2,3-dihydrobenzo[b] nih.govmasterorganicchemistry.comdioxine have been developed as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair and a target for anticancer drugs. nih.gov The ability to introduce aryl and amino groups onto the benzodioxine core through the reactions described above opens pathways to new analogues for such therapeutic targets.
Furthermore, 4H-benzo[d] nih.govrsc.orgdioxin-4-one derivatives, which share the core heterocyclic system, are used as intermediates in the synthesis of salicylamides. rsc.org This is achieved through room-temperature amidation of the dioxinone, demonstrating the utility of this scaffold in constructing medicinally relevant amide compounds. Therefore, the arylated and aminated products of 5-Bromo-4H-benzo[d] nih.govrsc.orgdioxine are valuable building blocks for applications in medicinal chemistry and materials science. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Understanding the Mechanism of C-Br Bond Activation in Benzo[d]nih.govwikipedia.orgdioxine Systems
The activation of the carbon-bromine (C-Br) bond is the pivotal initial step for many synthetic transformations of 5-Bromo-4H-benzo[d] nih.govwikipedia.orgdioxine. This process is most commonly achieved using a transition metal catalyst, typically palladium. The C-Br bond in aromatic systems like this is strong, and its cleavage requires significant energy input or, more commonly, catalytic intervention.
The mechanism of C-Br bond activation is a critical step in the degradation of various organic halogenated pollutants and is a cornerstone of synthetic chemistry. researchgate.net In catalytic systems, the process generally involves the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)). For bromo-substituted benzo-bis-thiadiazoles, a related class of compounds, the incorporation of bromine atoms enhances the reactivity of the molecule in nucleophilic substitution and cross-coupling reactions without significantly affecting its aromaticity. nih.govdntb.gov.ua This increased reactivity is attributed to the electron-withdrawing nature of the bromine atom, which makes the carbon atom to which it is attached more electrophilic and susceptible to nucleophilic attack or oxidative addition.
Studies on related systems suggest that the efficiency of C-Br bond activation can be influenced by factors such as the electronic properties of the catalyst and the substrate. For instance, in the debromination of decabromodiphenyl ether, palladium nanoparticles facilitate the cleavage of the C-Br bond, a process that is enhanced by the accumulation of electrons on the palladium surface. researchgate.net While direct studies on 5-Bromo-4H-benzo[d] nih.govwikipedia.orgdioxine are limited, these findings on analogous compounds provide a foundational understanding of the C-Br activation process.
Detailed Studies of Catalytic Cycles in Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-Bromo-4H-benzo[d] nih.govwikipedia.orgdioxine is an excellent substrate for such transformations. The catalytic cycle of these reactions, particularly those catalyzed by palladium, typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.comprinceton.edu
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is as follows:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), in this case, 5-Bromo-4H-benzo[d] nih.govwikipedia.orgdioxine, to form a Pd(II) intermediate (Ar-Pd-Br). princeton.edu
Transmetalation : The organometallic coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the palladium center, displacing the bromide and forming a new Pd(II) species with two organic ligands. nih.govyoutube.com
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com
In the context of complex pharmaceutical synthesis, stable palladium oxidative addition complexes have been isolated and used as precatalysts. bohrium.com This strategy can improve reaction yields, especially when dealing with functionally complex molecules. bohrium.com For aryl halides, the rate of oxidative addition typically follows the trend I > Br > Cl, consistent with the C-X bond dissociation energies. Studies on nickel-catalyzed reactions of aryl halides have shown that the distribution of products can be complex, sometimes involving single-electron transfer (SET) mechanisms depending on the ligands and the specific halide. princeton.edu While palladium catalysis with phosphine (B1218219) ligands is generally thought to proceed via a concerted oxidative addition, the specific nuances for the benzodioxine system require further investigation.
Following oxidative addition, the transmetalation step involves the transfer of an organic group from another metallic reagent (like an organoboron in Suzuki coupling or an organozinc in Negishi coupling) to the palladium(II) center. nih.gov The efficiency of this step is highly dependent on the nature of the organometallic reagent and the ligands on the palladium. For example, organozinc reagents are known for their excellent ability to undergo transmetalation due to the presence of an empty p-orbital on the zinc atom. nih.gov
Reductive elimination is the final step, where the two coupled organic fragments are expelled from the palladium center to form the new C-C bond, and the palladium(0) catalyst is regenerated. youtube.com For this step to occur, the two organic groups must typically be in a cis orientation on the palladium complex. The use of bidentate phosphine ligands with a large "bite angle" can enforce this geometry, thereby increasing the rate of reductive elimination. nih.gov In some nickel-catalyzed systems, a redox transmetalation has been proposed where an oxidation step to a Ni(III) intermediate occurs before a rapid reductive elimination, facilitating product formation. chemrxiv.org
A proposed catalytic cycle for a related intramolecular Hiyama coupling of a sila-benzoxazine highlights these steps, where oxidative addition of an aryl triflate to Pd(0) is followed by intramolecular transmetalation and subsequent reductive elimination to form the product. nih.gov
Kinetic Studies and Rate-Determining Steps in Bromination and Substitution Reactions
In electrophilic aromatic bromination, the reaction rate depends on the concentration of the aromatic substrate and the electrophilic bromine source. For 5-Bromo-4H-benzo[d] nih.govwikipedia.orgdioxine, further bromination would be influenced by the directing effects of the existing bromo and dioxine substituents.
In nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is replaced by a nucleophile, the rate is often determined by the initial attack of the nucleophile on the aromatic ring. Studies on the nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govwikipedia.orgnih.govthiadiazole) showed that the reaction rate is significantly affected by the solvent and that these compounds are resistant to O-nucleophiles but react with N-nucleophiles. nih.gov For example, the reaction with morpholine (B109124) was faster than with aniline (B41778), and the reaction was slower compared to its dibromo-analogue, indicating that the electronic properties of the ring are critical. nih.gov
For cross-coupling reactions, the rate-determining step can vary. Often, it is the oxidative addition of the aryl bromide to the palladium(0) catalyst. wikipedia.org However, in some cases, particularly with unreactive organometallic partners or sterically hindered substrates, transmetalation or reductive elimination can become rate-limiting.
| Reaction Type | Potential Rate-Determining Step | Influencing Factors | Example from Related Systems |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki) | Oxidative Addition | C-Br bond strength, catalyst activity, ligand steric/electronic properties. | Reaction of Ar-Br with Pd(0) is often the slow step. wikipedia.orgprinceton.edu |
| Cross-Coupling (e.g., Suzuki) | Transmetalation | Reactivity of organoboron reagent, nature of the base, solvent. | Sterically hindered boronic acids can slow this step. |
| Nucleophilic Aromatic Substitution | Nucleophilic Attack | Nucleophile strength, solvent polarity, electronic character of the aromatic ring. | Substitution on bromo-benzo-bis-thiadiazole is slow and solvent-dependent. nih.gov |
| Electrophilic Bromination | Formation of Sigma Complex | Activity of brominating agent, substrate nucleophilicity. | Bromination with molecular bromine often follows second-order kinetics. sci-hub.se |
Intermediate Characterization and Trapping Experiments
Directly observing and characterizing the transient intermediates in a catalytic cycle is challenging but provides invaluable mechanistic insight. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed for this purpose.
In palladium-catalyzed cross-coupling, the key intermediates are the Pd(II) species formed after oxidative addition and after transmetalation. While isolating these intermediates from a live catalytic reaction involving 5-Bromo-4H-benzo[d] nih.govwikipedia.orgdioxine is difficult, studies on model systems have been successful. For example, stable (phosphine)Pd(Ar)(X) complexes, which are the products of oxidative addition, have been synthesized and fully characterized. bohrium.com
Trapping experiments can also shed light on reaction mechanisms. For instance, if a radical mechanism is suspected, radical scavengers can be added to the reaction mixture to see if the reaction is inhibited or if trapped radical adducts are formed. In a study of a palladium-catalyzed Hiyama coupling, a control experiment with a mixture of two different substrates yielded no crossover products, indicating that the transmetalation step was intramolecular, thus ruling out certain dissociative pathways. nih.gov Computational studies using Density Functional Theory (DFT) are also powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states, as demonstrated in studies of nickel-catalyzed couplings. chemrxiv.org
Computational Chemistry and Theoretical Approaches to 5 Bromo 4h Benzo D 1 2 Dioxine Chemistry
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of medium-sized organic molecules like 5-Bromo-4H-benzo[d]dioxine. DFT calculations are employed to determine the molecule's ground-state electronic structure, providing a foundation for understanding its physical and chemical properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Bromo-4H-benzo[d]dioxine, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized geometry provides key structural parameters.
Conformational analysis of the 4H-benzo[d]dioxine ring system is crucial for understanding its flexibility and the spatial orientation of the bromine substituent. The dioxine ring can adopt various conformations, such as boat and twist-boat, due to the presence of the methylene (B1212753) bridge. Computational studies can predict the relative energies of these conformers, identifying the most stable and populated conformations under different conditions.
Table 1: Calculated Structural Parameters of 5-Bromo-4H-benzo[d]dioxine
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | ||
| C-O | 1.378 | ||
| O-C-O | 109.5 | ||
| C-C-Br | 119.8 | ||
| O-C-C-O | 55.2 |
Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values may vary depending on the specific computational method and basis set employed.*
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions.
For 5-Bromo-4H-benzo[d]dioxine, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the C-Br bond, suggesting that it can accept electrons in nucleophilic substitution reactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Table 2: Frontier Molecular Orbital Energies of 5-Bromo-4H-benzo[d]dioxine
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 5.36 |
Note: These values are representative and can be influenced by the computational level of theory and the solvent environment.
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles).
In the case of 5-Bromo-4H-benzo[d]dioxine, the ESP surface would likely show a region of negative potential around the oxygen atoms and the π-system of the benzene (B151609) ring, making these sites susceptible to electrophilic attack. The area around the bromine atom might exhibit a region of positive potential (a "sigma-hole"), which could lead to halogen bonding interactions.
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to model the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a comprehensive understanding of reaction kinetics and thermodynamics.
Transition State Characterization and Energy Barrier Calculations
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Locating and characterizing the TS is a critical step in understanding a reaction's mechanism. Computationally, this involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
For reactions involving 5-Bromo-4H-benzo[d]dioxine, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to model the geometry of the transition states. Subsequent frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
Solvent Effects and Explicit Solvent Models
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models provide a more detailed and accurate picture by including a number of individual solvent molecules in the calculation. These solvent molecules are allowed to interact directly with the solute, forming specific interactions such as hydrogen bonds. While computationally more demanding, explicit solvent models are often necessary to accurately describe reactions where specific solute-solvent interactions play a crucial role in the mechanism, such as in stabilizing charged intermediates or transition states. For 5-Bromo-4H-benzo[d]dioxine, explicit models could be used to study its behavior in protic or aprotic polar solvents, providing a more nuanced understanding of its reactivity in different chemical environments.
Catalytic Cycle Simulations and Ligand Role Analysisnih.gov
While direct simulations of synthetic catalytic cycles for 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine are not extensively documented, the principles of molecular simulation are widely applied to understand the dynamic interactions of similar heterocyclic ligands with biological receptors. These simulations are crucial for drug design and clarifying a molecule's functional role.
Molecular dynamics (MD) simulations and molecular docking are primary tools used for this purpose. researchgate.net Docking predicts the preferred orientation and binding affinity of a ligand to a receptor, while MD simulations provide a view of the dynamic behavior of the ligand-receptor complex over time. researchgate.netmdpi.com These methods are not limited to protein-ligand interactions and can be used to study the binding of carbohydrates and other molecules. researchgate.net
For instance, in studies of benzodiazepine (B76468) derivatives, which share structural motifs with the benzodioxine core, molecular docking and MD simulations were employed to understand their interaction with the GABA(A) receptor. nih.gov These simulations revealed how specific substitutions on the heterocyclic core influence binding affinity and functional activity, providing a rationale for the observed pharmacological effects. nih.gov Steered molecular dynamics, a technique where an external force is applied to pull a ligand out of its binding site, can also be used to study the forces involved in ligand-receptor interactions and identify key residues critical for binding. nih.gov
In the context of 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine, these computational techniques would be invaluable for analyzing its potential role as a ligand. By modeling its interaction with a target protein, researchers could:
Identify Key Interactions: Determine the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.
Predict Binding Affinity: Calculate the free energy of binding, offering a quantitative measure of how strongly the ligand interacts with the receptor.
Analyze Conformational Changes: Simulate how the receptor and ligand change shape upon binding, which is critical for biological function. nih.gov
Guide Derivative Design: Understand how modifications to the 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine scaffold could enhance binding affinity or selectivity for a target.
This simulation-based approach provides a dynamic picture of the ligand's role at an atomic level, guiding the synthesis of more potent and selective molecules. nih.gov
| Computational Method | Application in Ligand Role Analysis |
| Molecular Docking | Predicts the binding pose and initial affinity of the ligand in the receptor's active site. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the ligand-receptor complex over time to assess stability and conformational changes. mdpi.com |
| Steered MD | Calculates the force required to unbind a ligand, identifying critical interactions. nih.gov |
| MM/GBSA Calculations | Estimates the binding free energy between the ligand and the receptor from MD simulation snapshots. nih.gov |
Data Science-Guided Exploration in Synthetic Chemistryresearchgate.net
Data science and chemoinformatics are transforming synthetic chemistry from a trial-and-error process to a predictive science. These approaches leverage computational power to analyze vast amounts of chemical data, enabling the optimization of reactions and the targeted design of novel molecules.
Chemoinformatics for Reaction Optimization and Prediction
Chemoinformatics applies computational methods to solve chemical problems, with significant applications in predicting chemical reactivity and optimizing reaction conditions. For a molecule like 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine, the bromine atom on the aromatic ring is a key handle for synthetic modification, often through palladium-catalyzed cross-coupling reactions. researchgate.net
One powerful chemoinformatic tool is the analysis of the Molecular Electrostatic Potential (MESP) . The MESP is a property of a molecule that maps the electrostatic potential onto its electron density surface, revealing electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This map is highly effective for predicting where electrophilic and nucleophilic attacks will occur. rsc.orgresearchgate.netcornell.edu For 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine, an MESP analysis could predict the most likely sites for substitution reactions, guiding synthetic strategy to achieve the desired isomers and avoid unwanted byproducts.
Furthermore, chemoinformatic approaches can optimize complex reactions, such as the Suzuki-Miyaura cross-coupling, which is a staple for modifying aryl bromides. nih.gov Computational models can help select the optimal ligand, base, and solvent for the palladium catalyst, reducing the need for extensive experimental screening. core.ac.uk By understanding the electronic and steric properties of various phosphine (B1218219) ligands, for example, chemists can tune the catalytic system for high yield and selectivity. nih.gov
Mapping Chemical Space for Novel Derivativesresearchgate.net
"Chemical space" refers to the ensemble of all possible molecules and their properties. Data science-guided exploration aims to navigate this vast space to find novel derivatives with desired functions. For 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine, this involves systematically exploring modifications to its core structure to discover new compounds with enhanced biological or material properties.
A common strategy, as exemplified in the study of 6,8-dibromo-2-ethyl-4H-benzo[d] rsc.orgmdpi.comoxazin-4-one, is to synthesize a library of related compounds by reacting the core molecule with various nucleophiles and electrophiles. researchgate.net The resulting derivatives are then screened for a specific activity, such as anticancer effects. researchgate.net This process effectively "maps" a region of the chemical space around the parent scaffold.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR is a computational modeling method that correlates variations in the chemical structure of compounds with their biological activity. mdpi.com By developing a statistically robust QSAR model, researchers can predict the activity of yet-unsynthesized derivatives. nih.govnih.gov For example, a QSAR study on 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine derivatives could identify key molecular descriptors (e.g., lipophilicity, electronic properties, molecular shape) that are critical for a particular biological effect. This predictive model allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
This data-driven process involves:
Synthesizing a "training set" of diverse derivatives.
Measuring their biological activity.
Calculating a wide range of molecular descriptors for each compound.
Building a QSAR model to correlate descriptors with activity.
Using the model to predict the activity of a virtual library of new derivatives.
Synthesizing and testing the most promising candidates to validate the model.
Through these methods, the exploration of chemical space becomes a targeted and efficient search for novel and useful derivatives of 5-Bromo-4H-benzo[d] rsc.orgmdpi.comdioxine.
Future Directions and Emerging Research Avenues for 5 Bromo 4h Benzo D 1 2 Dioxine
Development of Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. globaltechsummit.comnumberanalytics.com For 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine, a key area of future research will be the development of more sustainable and environmentally benign synthetic protocols.
Current synthetic approaches often rely on traditional halogenation methods that may involve harsh reagents and generate significant waste. Future methodologies could focus on:
Eco-friendly Halogenation: Exploring greener alternatives for the bromination step is crucial. This could involve using hydrogen peroxide in conjunction with an ammonium (B1175870) halide in an aqueous acetic acid solvent, a method that has shown success for other aromatic heterocycles and offers environmentally benign waste products. researchgate.netcdnsciencepub.com
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.comtmu.edu.tw Developing a microwave-assisted synthesis for 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine could offer a more efficient and sustainable route.
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids, deep eutectic solvents, or even water can significantly reduce the environmental footprint of the synthesis. numberanalytics.commdpi.com
| Green Chemistry Approach | Potential Advantage for 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine Synthesis |
| Use of H₂O₂/Ammonium Halide | Reduced generation of hazardous waste from bromination. |
| Microwave Irradiation | Faster reaction times and increased energy efficiency. |
| Solvent-free or Green Solvents | Minimized use and waste of volatile organic compounds. |
Exploration of Novel Catalytic Systems (e.g., non-Pd catalysts)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, but the cost and potential toxicity of palladium have spurred research into alternative catalytic systems. rsc.org The bromine atom on the 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine scaffold is an ideal handle for such cross-coupling reactions, making the exploration of non-palladium catalysts a significant future research avenue.
Copper-Based Catalysts: Copper is an earth-abundant and less expensive alternative to palladium. springerprofessional.de Copper-catalyzed C-H functionalization and cross-coupling reactions of aryl halides have been extensively studied and could be adapted for 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine. springerprofessional.dewikipedia.org
Nickel-Based Catalysts: Nickel has also emerged as a powerful catalyst for C-H functionalization and the synthesis of N-heterocycles. mdpi.com Nickel catalysts can exist in various oxidation states, allowing for diverse redox pathways in catalytic cycles. mdpi.com
Ligand-Free and Heterogeneous Catalysis: The development of ligand-free catalytic systems or heterogeneous catalysts, where the catalyst is supported on a solid material, can simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. rsc.org
| Non-Palladium Catalyst | Potential Coupling Reaction with 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine |
| Copper (Cu) | Ullmann-type reactions, Chan-Lam coupling. wikipedia.org |
| Nickel (Ni) | Suzuki-Miyaura-type couplings, C-H/N-H annulation. mdpi.com |
Synthesis of Complex Molecular Architectures Featuring the 5-Bromo-4H-benzo[d]rsc.orgresearchgate.netdioxine Moiety
The 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine unit can serve as a valuable building block for the construction of more complex and potentially bioactive molecules. researchgate.netresearchgate.net Future research will likely focus on incorporating this moiety into larger, more intricate molecular architectures.
Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies will enable the creation of libraries of compounds based on the 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine scaffold. tmu.edu.tw This approach can rapidly generate a wide range of derivatives for biological screening.
Multi-component Reactions: Designing multi-component reactions that incorporate 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine as one of the starting materials can lead to the efficient, one-pot synthesis of complex heterocyclic systems. researchgate.net
Synthesis of Novel Heterocyclic Hybrids: The bromo-functionalization allows for the coupling of the benzodioxine ring with other heterocyclic systems, such as piperazines, benzimidazoles, or thiadiazines, to create novel hybrid molecules with potentially enhanced biological activities. tmu.edu.twnih.govnih.gov For example, novel benzodioxane-piperazine decorated chitosan (B1678972) silver nanoparticles have been synthesized and shown to have biocidal and anti-inflammatory properties. nih.gov
Investigation of the Compound's Role in Materials Science (e.g., luminescent applications of heterocycles)
The unique electronic properties of heterocyclic compounds make them attractive candidates for applications in materials science. globaltechsummit.commdpi.com An emerging area of research for 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine and its derivatives is their potential use in the development of novel functional materials.
Luminescent Materials: Heterocyclic compounds, including those with extended π-conjugated systems, can exhibit significant fluorescence. nih.gov By strategically modifying the 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine core through cross-coupling reactions, it may be possible to tune its photophysical properties and develop new luminescent materials for applications in organic light-emitting diodes (OLEDs) or sensors. mdpi.comnih.gov
Organic Electronics: The trend towards functional organic materials is driving research into new compounds with specific electronic properties. globaltechsummit.comfrontiersin.org The benzodioxine scaffold, when appropriately functionalized, could be explored for its potential in organic electronics, contributing to the development of next-generation devices. mdpi.comfrontiersin.org
| Potential Application | Rationale for 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine Derivatives |
| Luminescent Materials | The extended π-system can be tuned to achieve desired emission properties. |
| Organic Semiconductors | The heterocyclic core can be modified to influence charge transport properties. |
| Molecular Sensors | Functionalization can introduce specific binding sites for target analytes. |
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
A thorough understanding of the structure and reaction mechanisms is fundamental to advancing the chemistry of 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine. Future research will undoubtedly leverage advanced spectroscopic and computational methods for in-depth characterization. numberanalytics.comjchps.com
2D and 3D NMR Spectroscopy: While 1D NMR is a standard tool, advanced techniques like COSY, TOCSY, and NOESY will be essential for unambiguously confirming the structure of complex derivatives and for studying their conformational dynamics. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of newly synthesized compounds. jchps.com
Computational Chemistry: The use of computational methods, such as Density Functional Theory (DFT), will become increasingly important for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new derivatives with specific functionalities. globaltechsummit.comneuroquantology.com
| Spectroscopic/Computational Technique | Application for 5-Bromo-4H-benzo[d] rsc.orgresearchgate.netdioxine Research |
| 2D/3D NMR Spectroscopy | Unambiguous structural confirmation and conformational analysis of complex derivatives. numberanalytics.com |
| High-Resolution Mass Spectrometry | Precise determination of molecular formulas. jchps.com |
| Computational Chemistry (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. globaltechsummit.comneuroquantology.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
